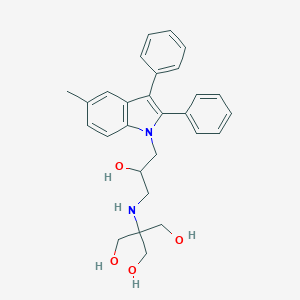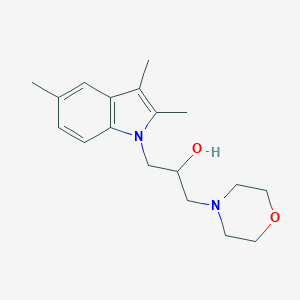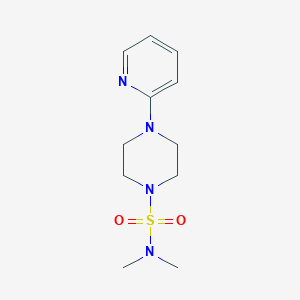
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic compound that features a combination of naphthalene, sulfonyl, trifluoromethyl, and piperazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Sulfonyl Intermediate: The starting material, 4-methoxynaphthalene, undergoes sulfonylation using chlorosulfonic acid to form 4-methoxynaphthalene-1-sulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate reacts with 4-(3-(trifluoromethyl)phenyl)piperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction processes.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Produces 4-methoxynaphthalene-1-carboxylic acid.
Reduction: Yields 1-((4-methoxynaphthalen-1-yl)sulfanyl)-4-(3-(trifluoromethyl)phenyl)piperazine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in transition metal catalysis due to its ability to stabilize metal complexes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Explored for its potential in developing new drugs, particularly in targeting specific receptors or enzymes.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethyl groups are known to enhance binding affinity and specificity, while the piperazine ring can interact with various biological targets, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-methylphenyl)piperazine: The methyl group instead of trifluoromethyl alters its electronic properties and reactivity.
Uniqueness
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties, enhancing its potential as a pharmacologically active compound and its utility in various chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3S/c1-30-20-9-10-21(19-8-3-2-7-18(19)20)31(28,29)27-13-11-26(12-14-27)17-6-4-5-16(15-17)22(23,24)25/h2-10,15H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVBOWXXFAUJTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-benzyl-5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate](/img/structure/B503019.png)
![Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate](/img/structure/B503021.png)

![1-{4-[2-Hydroxy-3-(4-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B503026.png)


![N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B503033.png)




